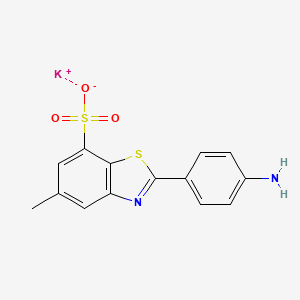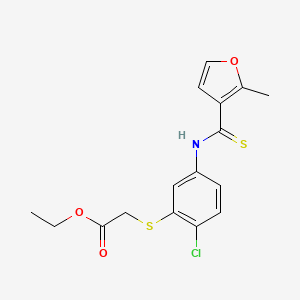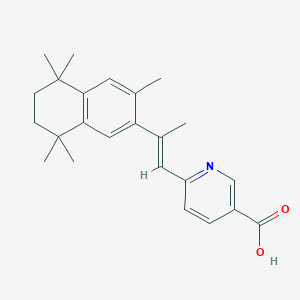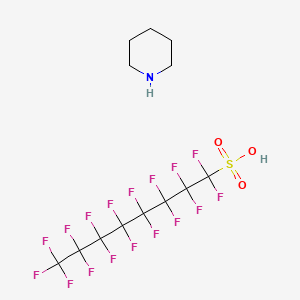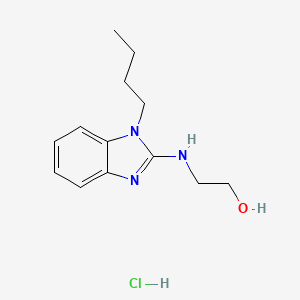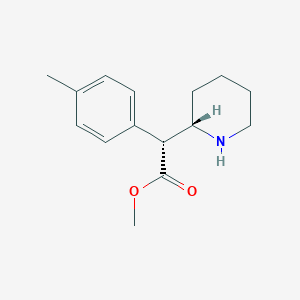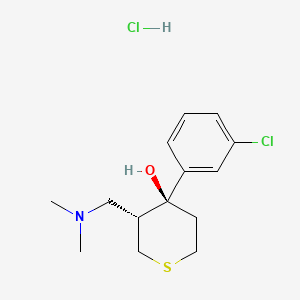
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)-: belongs to the class of heterocyclic compounds. Let’s dissect its name:
2H-Thiopyran-4-ol: This refers to a heterocyclic ring containing sulfur (thiopyran) with an attached hydroxyl group (4-ol).
Tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl): The core structure includes a tetrahydrothiopyran ring substituted with a 3-chlorophenyl group and a dimethylamino methyl group.
Hydrochloride: Indicates that the compound exists as a salt with a hydrochloric acid counterion.
Trans-(±)-: The compound can exist in both enantiomeric forms (trans) and is a racemic mixture (+/-).
Métodos De Preparación
Synthetic Routes::
Thiopyran Synthesis: Start with a suitable precursor (e.g., 3-chlorophenyl ketone) and react it with hydrogen sulfide (H₂S) under specific conditions to form the thiopyran ring.
Hydroxylation: Introduce the hydroxyl group at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Dimethylamino Methylation: React the compound with formaldehyde and dimethylamine to attach the dimethylamino methyl group.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimization, and purification. Consult specialized literature for specific details.
Análisis De Reacciones Químicas
Oxidation: Thiopyran-4-ol can undergo oxidation to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Sulfone/sulfoxide derivatives, reduced forms, and substituted products.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Compare with other thiopyran derivatives, such as thiolactones or related heterocycles.
Uniqueness: Highlight its specific structural features or properties.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its potential. For more in-depth information, consult scientific literature and databases.
: Example reference. Actual references should be from peer-reviewed sources or reputable databases.
Propiedades
Número CAS |
119558-33-7 |
|---|---|
Fórmula molecular |
C14H21Cl2NOS |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(3R,4S)-4-(3-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(15)8-11;/h3-5,8,12,17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
Clave InChI |
IIDKXKJUBFEXMB-DSHXVJGRSA-N |
SMILES isomérico |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)Cl)O.Cl |
SMILES canónico |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


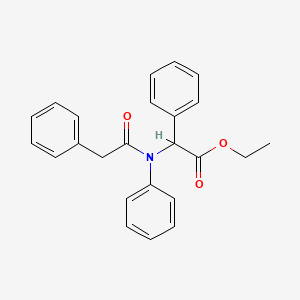
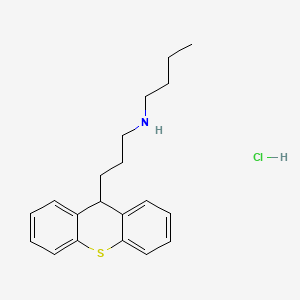

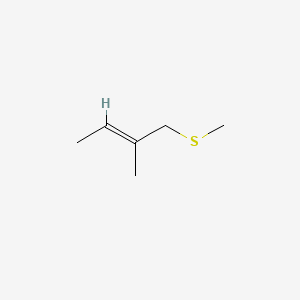


![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
